Cas no 7332-95-8 (1,2-Butanedione, 3-methyl-1-phenyl-)

1,2-Butanedione, 3-methyl-1-phenyl- structure
7332-95-8 structure
Product Name:1,2-Butanedione, 3-methyl-1-phenyl-
CAS No:7332-95-8
Molecular Formula:C11H12O2
Molecular Weight:176.21178
CID:1759930
PubChem ID:11252303

1,2-Butanedione, 3-methyl-1-phenyl- Properties

Names and Identifiers

    • 1,2-Butanedione, 3-methyl-1-phenyl-
    • 3-methyl-1-phenylbutane-1,2-dione
    • SCHEMBL7215594
    • DTXSID40460109
    • 3-methyl-1-phenyl-1,2-butanedione
    • 7332-95-8
    • AKOS017514402
    • InChIKey: YDJHKEKQYGIJGI-UHFFFAOYSA-N
    • Inchi: InChI=1S/C11H12O2/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8H,1-2H3
    • SMILES: CC(C)C(=O)C(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 176.08376
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 176.083729621g/mol
  • Heavy Atom Count: 13
  • Complexity: 200
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.3
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14

1,2-Butanedione, 3-methyl-1-phenyl- Related Literature

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